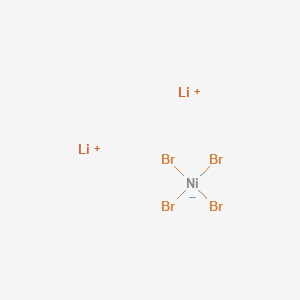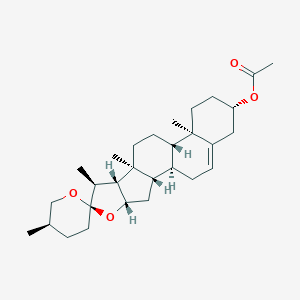
Dilithium tetrabromonickelate(II) solution
Descripción general
Descripción
Dilithium tetrabromonickelate(II) solution is a chemical compound with the linear formula Li2NiBr4 . It is a clear dark blue solution that is typically prepared in tetrahydrofuran (THF) . It is used as a catalyst and reagent in various chemical reactions .
Synthesis Analysis
The synthesis of Dilithium tetrabromonickelate(II) involves stirring anhydrous Lithium Bromide (6.96 g, 0.08 mol) and Nickel(II) Bromide (8.72 g, 0.04 mol) in dry THF (95 mL) at 25°C . After 48 hours, the stirring is stopped and undissolved solids are allowed to settle . The resulting clear dark blue solution is about 0.4M in Li2NiBr4 .
Molecular Structure Analysis
The molecular structure of Dilithium tetrabromonickelate(II) is represented by the linear formula Li2NiBr4 . The compound has a molecular weight of 392.19 .
Chemical Reactions Analysis
Dilithium tetrabromonickelate(II) is used as a catalyst for the regioselective preparation of magnetic resonance contrast agents . It is also used as a reagent for the regioselective synthesis of (-)-gallocatechin, synthesis of ATP mimics, and reaction with unsaturated epoxides .
Physical And Chemical Properties Analysis
Dilithium tetrabromonickelate(II) is a liquid that is soluble in THF . It has a boiling point of 67°C and a density of 1.065 g/mL at 25°C .
Aplicaciones Científicas De Investigación
Catalytic Applications : The paper by Hua et al. (2013) discusses the use of dilithium tetrachlorocuprate(II) in the oxidative homocoupling of functionalized Grignard reagents, showcasing its catalytic efficiency in producing homocoupled products from various halides (Hua, Hu, Ren, & Zeng, 2013).
Structural Studies and Stereochemical Models : A study by Ma et al. (2013) on dilithium amide mixed aggregates in enantioselective alkylation of arylacetic acids combines X-ray crystallography, NMR spectroscopy, and computational methods to understand the structures and reactivities of these aggregates (Ma, Stivala, Wright, Hayton, Liang, Keresztes, Lobkovsky, Collum, & Zakarian, 2013).
Synthesis of Salts and Crystal Structures : The synthesis of the dilithium salt of cyanamide and its crystal structure is explored by Down et al. (1978), providing insights into the formation of dilithium salts and their properties (Down, Haley, Hubberstey, Pulham, & Thunder, 1978).
Organic Electrode Materials for Batteries : Renault et al. (2016) investigated dilithium benzenedipropiolate as a negative electrode material for lithium-ion batteries, highlighting the potential of dilithium salts in energy storage applications (Renault, Oltean, Araujo, Grigoriev, Edström, & Brandell, 2016).
Phase Transformations in Lithium Salts : Saraiva et al. (2017) conducted a study on the dilithium molybdate system, examining temperature-induced phase transformations using Raman spectroscopy. This research provides insights into the behavior of dilithium salts under varying temperatures (Saraiva, Paraguassu, Freire, Castro, Sousa, & Filho, 2017).
Safety And Hazards
Dilithium tetrabromonickelate(II) is highly flammable and causes serious eye irritation . It may cause respiratory irritation and drowsiness or dizziness . It is also classified as a potential carcinogen . Therefore, it is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
dilithium;tetrabromonickel(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4BrH.2Li.Ni/h4*1H;;;/q;;;;2*+1;+2/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJDNPHXGKKFIA-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Ni-2](Br)(Br)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br4Li2Ni | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453236 | |
| Record name | AGN-PC-0NF0DX | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dilithium tetrabromonickelate(ii) | |
CAS RN |
13826-95-4 | |
| Record name | AGN-PC-0NF0DX | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | di-Lithium tetrabromonickelate(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















